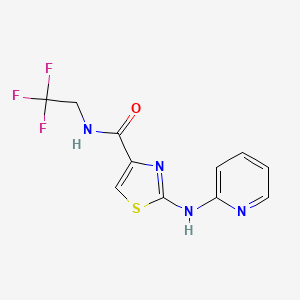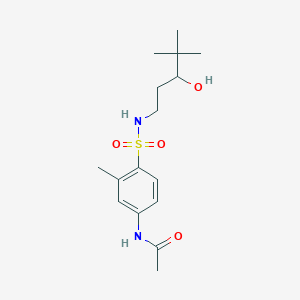![molecular formula C17H16ClN5OS B2765679 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide CAS No. 899973-84-3](/img/structure/B2765679.png)
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide” is a chemical compound with the molecular formula C17H16ClN5OS and a molecular weight of 373.86. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds, including “this compound”, contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C17H16ClN5OS and a molecular weight of 373.86.Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
Triazole derivatives have been synthesized through catalyst- and solvent-free methods, such as microwave-assisted synthesis, highlighting efficient approaches for regioselective synthesis. These methods provide strategic intermediates for further chemical reactions, demonstrating the versatility of triazole compounds in synthetic chemistry (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
Some triazole derivatives exhibit significant antimicrobial activities. The synthesis of novel triazole compounds and their evaluation against various microorganisms indicate their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Pharmacological Activity
Triazole derivatives have been explored for their pharmacological activities, including the inhibition of eosinophilia, a condition often associated with asthma. Research in this area suggests the potential of triazole compounds in developing novel antiasthmatic agents (Naito et al., 1996).
Synthesis of Schiff Base Sulfur Ether Derivatives
The synthesis of Schiff base sulfur ether derivatives containing a triazole unit has shown promising results in antifungal activity, indicating the utility of triazole derivatives in addressing fungal infections (Yu-gu, 2015).
Ruthenium-Catalyzed Synthesis
Triazole derivatives have been synthesized via ruthenium-catalyzed cycloaddition, providing a pathway to peptidomimetics or biologically active compounds based on the triazole scaffold. This approach underscores the role of triazole compounds in medicinal chemistry and drug design (Ferrini et al., 2015).
Future Directions
Triazole compounds, including “5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide”, continue to be of interest in medicinal chemistry due to their versatile biological activities . Future research may focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNMJADIBPANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)
![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2765603.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)
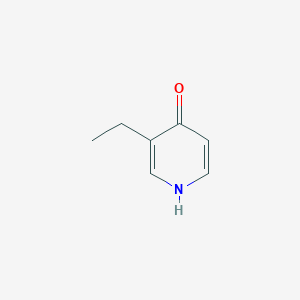
![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)
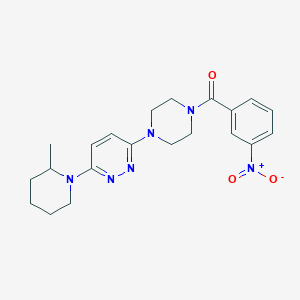
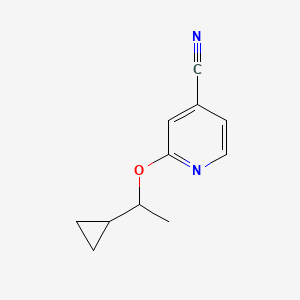
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)
